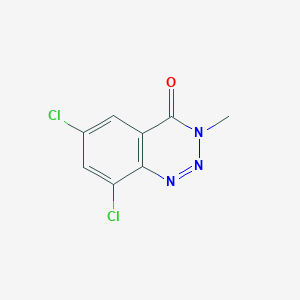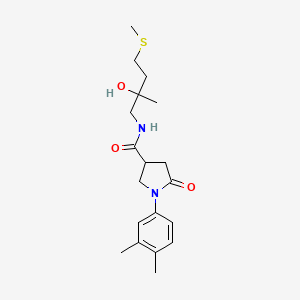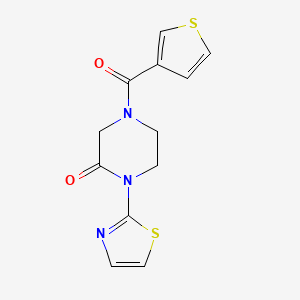![molecular formula C13H10Cl2N2O2S B2846885 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid CAS No. 478042-54-5](/img/structure/B2846885.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid is an organic compound that features a pyrimidine ring substituted with a 3,4-dichlorobenzylsulfanyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.
Introduction of the 3,4-Dichlorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with 3,4-dichlorobenzylthiol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfanyl and carboxylic acid groups are crucial for these interactions, as they can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-7-9(12(18)19)5-16-13(17-7)20-6-8-2-3-10(14)11(15)4-8/h2-5H,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIESQQJVJBCHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B2846804.png)


![2-methyl-3-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B2846807.png)
![2-[(1-Tert-butylpyrazol-4-YL)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2846808.png)


![8-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2846812.png)
![8-[((3Z,1E)-2-methyl-4-phenyl-1-azabuta-1,3-dienyl)amino]-3-methyl-7-prop-2-en yl-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2846815.png)


